5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Overview of 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide

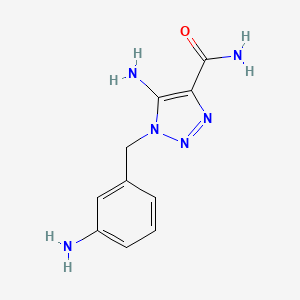

This compound represents a sophisticated heterocyclic compound characterized by its unique structural architecture combining multiple pharmacologically relevant motifs. The molecule possesses the Chemical Abstracts Service registry number 1216637-84-1 and exhibits a molecular formula of C₁₀H₁₂N₆O with a corresponding molecular weight of 232.24 grams per mole. The compound's structure features a central 1,2,3-triazole ring system, which serves as the foundational scaffold for the attachment of various functional groups that contribute to its distinctive chemical and biological properties.

The structural complexity of this compound emerges from the strategic positioning of an amino group at the 5-position of the triazole ring, a carboxamide functionality at the 4-position, and a 3-aminobenzyl substituent attached to the nitrogen atom at position 1 of the triazole core. This particular arrangement of functional groups creates a molecule with multiple sites for hydrogen bonding and electronic interactions, which are crucial for its engagement with biological targets. The presence of the 3-aminobenzyl moiety introduces additional aromatic character to the molecule while providing another site for potential derivatization or interaction with target proteins.

The compound belongs to the broader class of 5-amino-triazole-4-carboxamide derivatives, which have gained considerable attention in medicinal chemistry due to their modular synthesis pathways and diverse biological activities. The triazole core structure has been recognized as a privileged scaffold in drug discovery, offering excellent stability under physiological conditions while maintaining the ability to form crucial interactions with enzymatic active sites and protein binding domains. This combination of stability and reactivity makes this compound an attractive candidate for pharmaceutical development and chemical biology applications.

Historical Background and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of triazole chemistry, which began in the late 19th century with the pioneering work of researchers investigating nitrogen-rich heterocyclic systems. The triazole nomenclature was first established by Bladin in 1885, who coined the term to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and possessing the molecular formula C₂H₃N₃. This foundational work laid the groundwork for subsequent investigations into the synthesis and applications of triazole-containing compounds.

The specific synthesis of 1,2,3-triazole derivatives gained significant momentum with the development of the azide-alkyne cycloaddition reaction, originally described by Huisgen and later refined through metal-catalyzed approaches. In 1910, German chemists Otto Dimroth and Gustav Fester successfully synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours, establishing one of the earliest reliable synthetic routes to this heterocyclic system. This methodology provided the foundation for subsequent developments in triazole chemistry, including the eventual synthesis of more complex derivatives such as this compound.

The emergence of 5-amino-triazole-4-carboxamide derivatives as compounds of pharmaceutical interest can be traced to systematic structure-activity relationship studies conducted in the early 21st century. These investigations revealed that the combination of amino and carboxamide functionalities on the triazole scaffold could produce compounds with enhanced biological activity compared to simpler triazole derivatives. The specific compound this compound represents a product of this systematic approach to molecular design, incorporating multiple structural elements known to enhance biological activity and target engagement.

The development of this compound has been facilitated by advances in synthetic methodology, particularly the refinement of copper-catalyzed azide-alkyne cycloaddition reactions that enable the efficient formation of 1,4-disubstituted triazoles under mild conditions. These methodological improvements have made it possible to access complex triazole derivatives with high regioselectivity and yield, supporting the systematic exploration of structure-activity relationships within this chemical class.

Relevance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its demonstrated biological activity and potential as a lead compound for drug discovery applications. The compound has attracted particular attention for its antiparasitic properties, specifically its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. High-content screening studies conducted in VERO cells identified this compound as a promising lead structure, with subsequent optimization efforts leading to derivatives with enhanced potency and improved physicochemical properties.

The relevance of this compound extends beyond its specific biological activities to encompass its role as a representative member of the 5-amino-triazole-4-carboxamide scaffold, which has emerged as a privileged structure in medicinal chemistry. Research groups worldwide have utilized this structural framework as a starting point for the development of compounds targeting diverse therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The modular nature of the scaffold allows for systematic structural modifications that can be tailored to optimize activity against specific biological targets while maintaining favorable drug-like properties.

Contemporary research efforts have focused on understanding the structure-activity relationships governing the biological activity of 5-amino-triazole-4-carboxamide derivatives. These studies have revealed that the positioning of the amino group at the 5-position of the triazole ring is critical for biological activity, as this functionality provides essential hydrogen bonding interactions with target proteins. Similarly, the carboxamide group at the 4-position contributes to both solubility and target binding affinity, making it an indispensable component of the active pharmacophore.

The compound's relevance is further enhanced by its synthetic accessibility through established methodologies, including click chemistry approaches that enable efficient library synthesis for drug discovery applications. The availability of reliable synthetic routes has facilitated the preparation of numerous analogs and derivatives, supporting systematic exploration of the chemical space surrounding this promising scaffold. This synthetic tractability, combined with demonstrated biological activity, positions this compound as an important tool compound for chemical biology studies and a valuable starting point for pharmaceutical development programs.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple perspectives, encompassing its chemical properties, synthetic accessibility, biological activities, and potential applications in contemporary research. The primary objective is to consolidate the current understanding of this compound within the broader context of triazole chemistry and medicinal chemistry applications, providing researchers with a thorough resource for understanding its significance and potential.

The scope of this review encompasses several key areas of investigation, beginning with a detailed analysis of the compound's structural features and their relationship to observed biological activities. This analysis includes examination of the molecular geometry, electronic properties, and physicochemical characteristics that contribute to the compound's distinctive profile. Understanding these fundamental properties is essential for rational design efforts aimed at developing improved analogs with enhanced potency, selectivity, or pharmacokinetic properties.

A comprehensive examination of the synthetic methodologies available for preparing this compound constitutes another major objective of this review. This includes discussion of both established synthetic routes and emerging methodologies that offer improved efficiency, selectivity, or environmental compatibility. The review will analyze the advantages and limitations of different synthetic approaches, providing guidance for researchers seeking to prepare this compound or related analogs.

The biological activities and mechanism of action studies represent crucial components of this review, with particular emphasis on the compound's demonstrated antiparasitic effects and potential applications in other therapeutic areas. This analysis will incorporate available structure-activity relationship data, binding studies, and mechanistic investigations to provide insight into how the compound exerts its biological effects. Understanding these mechanisms is essential for optimizing the compound's therapeutic potential and identifying new applications.

Finally, this review aims to identify current research gaps and future directions for investigation, highlighting opportunities for advancing our understanding of this compound and related compounds. This forward-looking perspective will consider emerging trends in triazole chemistry, evolving synthetic methodologies, and new biological targets that may benefit from investigation with this promising chemical scaffold.

Properties

IUPAC Name |

5-amino-1-[(3-aminophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O/c11-7-3-1-2-6(4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,11-12H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOOEQHIKDGADQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Triazole Ring

The triazole ring is typically formed through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions, which facilitates the efficient formation of the triazole ring without requiring harsh conditions.

Introduction of Amino Groups

Amino groups are introduced through nucleophilic substitution reactions . An appropriate amine reacts with a halogenated precursor to incorporate the amino functionality. This step is critical for achieving the desired chemical structure and biological activity.

Carboxamide Formation

The carboxamide group is introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions. This step completes the synthesis of the compound by adding the necessary functional group for its biological activity.

Industrial Production Methods

Industrial production involves optimizing the synthetic routes to achieve higher yields and purity. Techniques such as using continuous flow reactors, advanced purification methods, and automation are employed to ensure consistent quality and scalability.

Detailed Synthesis Protocol

A detailed synthesis protocol for similar triazole derivatives involves the following steps:

- Preparation of Azide and Alkyne Components : These components are prepared separately before the cycloaddition reaction.

- Cycloaddition Reaction : The azide and alkyne are combined in the presence of a copper(I) catalyst to form the triazole ring.

- Introduction of Amino Groups : Nucleophilic substitution is used to introduce amino groups into the triazole derivative.

- Carboxamide Formation : The triazole derivative is reacted with a carboxylic acid derivative to form the carboxamide group.

Research Findings and Data

Research on similar compounds has shown that optimization of the synthesis conditions can lead to improvements in potency, aqueous solubility, and metabolic stability. For example, studies on 5-amino-1,2,3-triazole-4-carboxamides have demonstrated their potential in treating diseases by modulating specific molecular targets.

Comparison of Synthetic Methods

| Synthetic Method | Advantages | Challenges |

|---|---|---|

| Copper(I) Catalyzed Cycloaddition | Efficient, mild conditions | Requires careful catalyst handling |

| Nucleophilic Substitution | Flexible introduction of amino groups | May require multiple steps |

| Carboxamide Formation | Essential for biological activity | Requires precise control of reaction conditions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or the triazole ring to a dihydrotriazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, alkyl halides, and amines under basic or acidic conditions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Amines and dihydrotriazoles.

Substitution: Various substituted triazole derivatives with different functional groups.

Scientific Research Applications

Antiparasitic Activity

One of the most significant applications of 5-amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Current treatments have limitations due to side effects and efficacy in chronic phases of the disease. Research has demonstrated that derivatives of this compound exhibit potent activity against Trypanosoma cruzi in vitro and in vivo.

Case Study: Chagas Disease Treatment

A study utilized high-content screening to identify a series of 5-amino-1,2,3-triazole-4-carboxamides that showed significant improvements in potency and metabolic stability. One promising compound demonstrated substantial suppression of parasite burden in a mouse model, indicating its potential as a novel treatment option for Chagas disease .

Structure-Activity Relationship (SAR) Studies

The compound has been subjected to extensive SAR studies to optimize its pharmacological properties. Researchers have synthesized various analogs to enhance their efficacy and reduce toxicity.

Optimization Findings

The optimization process revealed that modifications to the triazole scaffold could lead to compounds with improved aqueous solubility and oral bioavailability. For instance, certain derivatives showed enhanced cellular selectivity and reduced liabilities associated with metabolic stability .

Synthesis Methodologies

The synthesis of this compound typically involves [3+2] cycloaddition reactions. This method allows for the efficient formation of the triazole ring while maintaining high yields and purity.

Synthesis Techniques

Common catalysts used in the synthesis include sodium ethoxide and cesium carbonate, facilitating a straightforward approach to generating diverse analogs for further testing .

Potential in Drug Discovery

The compound's unique structure makes it a valuable candidate in drug discovery. Its ability to modulate biological pathways related to bacterial resistance mechanisms has been explored, particularly regarding its impact on the SOS response in bacteria.

Research Insights

A high-throughput screen identified several chemotypes based on this scaffold that could inhibit RecA-mediated LexA cleavage, which is crucial for bacterial DNA repair mechanisms. This suggests potential applications in developing antibacterial agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Target Specificity :

- The carbamoylmethyl variant (IC50 = 32 µM) inhibits LexA cleavage in the bacterial SOS response, likely due to its β-turn mimetic structure, which mimics the conformational motif required for LexA self-cleavage .

- Halogenated Benzyl Groups (e.g., 4-bromo, 3-chloro) enhance hydrophobic interactions but may reduce solubility. These derivatives are often intermediates for further functionalization .

- The 4-chlorophenyl-trifluoromethyl analog exhibits anticancer activity (GP = 68.09%) by inhibiting c-Met kinase, highlighting the scaffold’s adaptability to diverse targets .

- This could improve binding affinity compared to non-polar analogs like the 4-bromobenzyl derivative .

Physicochemical and Pharmacokinetic Properties

- Solubility: The carbamoylmethyl variant () and 3-aminobenzyl analog likely exhibit higher aqueous solubility due to polar substituents, whereas halogenated derivatives (e.g., 4-bromo, 3-chloro) are more lipophilic .

- Bioavailability : Derivatives with N-alkyl/aryl amides (e.g., N-(4-fluorobenzyl)) may display improved membrane permeability due to balanced hydrophobicity .

Antimicrobial Activity

The carbamoylmethyl derivative inhibits RecA*-mediated LexA cleavage (IC50 = 32 µM), disrupting the bacterial SOS response and sensitizing pathogens to antibiotics . Its β-turn mimetic structure is critical for binding LexA’s active site, a feature absent in bulkier analogs like the dichlorobenzoyl derivative .

Anticancer Activity

The 4-chlorophenyl-trifluoromethyl analog (GP = 68.09%) targets c-Met kinase, inducing apoptosis in lung cancer cells (NCI-H522).

Limitations and Challenges

- Cytotoxicity : While the carbamoylmethyl variant shows low cytotoxicity, halogenated analogs (e.g., 3-chlorobenzyl) may exhibit off-target effects due to reactive metabolites .

- Binding Site Ambiguity: The exact binding mode of the 3-aminobenzyl derivative is unknown, necessitating crystallographic or mutational studies .

Biological Activity

5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its efficacy against various pathogens and its structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological activity. The presence of amino groups enhances its interaction with biological targets, making it a suitable candidate for drug development. The molecular formula is C_{11}H_{13N_5O with a molecular weight of approximately 233.26 g/mol.

Antiparasitic Activity

One of the most significant studies on this compound involves its effectiveness against Trypanosoma cruzi, the causative agent of Chagas' disease. High-content screening in VERO cells identified this compound as a promising lead compound. Optimization efforts led to increased potency and improved solubility, resulting in significant suppression of parasite burden in mouse models .

Table 1: Efficacy Against Trypanosoma cruzi

| Compound | pEC50 Value | Effect on Parasite Burden (Mouse Model) |

|---|---|---|

| This compound | >6 | Significant suppression |

| Benznidazole | N/A | Limited efficacy in chronic phase |

| Nifurtimox | N/A | Significant side effects |

Antibacterial Activity

The compound also shows promise in targeting bacterial infections. A study focusing on the inhibition of the SOS response in Escherichia coli demonstrated that derivatives of the triazole scaffold could effectively modulate bacterial resistance mechanisms. The refined analogs exhibited improved potency and breadth against both E. coli and Pseudomonas aeruginosa .

Table 2: Inhibition of SOS Response

| Compound | Potency (IC50) | Target Pathogen |

|---|---|---|

| This compound | N/A | E. coli, P. aeruginosa |

| Control Compound | N/A | N/A |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications to the amino group can significantly impact potency. For instance, replacing the amino group with hydrogen or methyl groups resulted in inactivity, suggesting that this functional group is essential for maintaining bioactive conformation .

Table 3: Structure Modifications and Activity

| Modification | Resulting Activity |

|---|---|

| NH2 → H | Inactive |

| NH2 → CH3 | Inactive |

| NH2 retained | Active |

Case Study 1: Chagas Disease Treatment

In a controlled study involving infected mice, treatment with optimized derivatives of this compound resulted in a marked decrease in parasitemia compared to untreated controls. The study highlighted the compound's potential as an alternative treatment option for Chagas disease, especially given the limitations of current therapies .

Case Study 2: Bacterial Resistance Modulation

Another study explored the ability of this compound to inhibit bacterial resistance mechanisms by targeting LexA protein in E. coli. The findings revealed that specific analogs could significantly suppress resistance development during antibiotic treatment, showcasing their potential role in enhancing existing antibacterial therapies .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization should employ iterative design-of-experiments (DOE) approaches to evaluate reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, microwave-assisted synthesis (50–100°C, DMF solvent) can enhance reaction efficiency compared to conventional heating . Post-synthesis, purity should be verified via HPLC (>95%) and structural confirmation via -/-NMR (e.g., aromatic proton shifts at δ 7.2–7.5 ppm and carboxamide carbonyl signals at δ 165–170 ppm) .

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

- Methodological Answer : Solubility challenges can be mitigated using co-solvents (e.g., DMSO at <1% v/v to avoid cytotoxicity) or derivatization strategies. For instance, introducing hydrophilic substituents (e.g., sulfonate groups) on the benzyl moiety has improved solubility in related triazole carboxamides without compromising bioactivity . Dynamic light scattering (DLS) can assess colloidal stability in buffer systems.

Q. What enzymatic targets are most commonly associated with this compound, and how should selectivity be validated?

- Methodological Answer : Preliminary studies on analogous triazole carboxamides indicate inhibition of kinases (e.g., EGFR) and carbonic anhydrases. Target validation requires competitive binding assays (e.g., SPR or ITC for determination) and counter-screening against off-target enzymes (e.g., HDACs, PDEs) . Use isoform-specific inhibitors (e.g., acetazolamide for carbonic anhydrase) as controls to confirm selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the potency of this compound against neurodegenerative disease targets?

- Methodological Answer : Prioritize modifications at the 3-aminobenzyl and triazole-4-carboxamide positions. For example:

- Introduce electron-withdrawing groups (e.g., -NO) on the benzyl ring to enhance blood-brain barrier penetration .

- Replace the carboxamide with a bioisostere (e.g., sulfonamide) to improve metabolic stability .

Validate changes via in vitro models (e.g., Aβ-induced neurotoxicity in SH-SY5Y cells) and compare IC values to the parent compound .

Q. What experimental strategies resolve contradictions in reported inhibitory data across different in vitro vs. in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Address this by:

- Conducting metabolite profiling (LC-MS/MS) to identify active/inactive derivatives .

- Using tissue-specific proteome profiling (e.g., liver microsomes) to assess metabolic pathways .

- Pairing in vitro assays (e.g., enzyme inhibition) with in vivo pharmacokinetic studies (C, AUC) in rodent models .

Q. How can researchers systematically evaluate the compound’s potential for multi-target inhibition in cancer therapy?

- Methodological Answer : Employ polypharmacology screening via high-content phenotypic assays (e.g., Oncolnformer platform) to identify synergistic targets. For example:

- Combine kinome-wide profiling (e.g., KINOMEscan) with transcriptomic analysis (RNA-seq) of treated cancer cells .

- Validate multi-target effects using CRISPR-Cas9 knockout models of prioritized kinases (e.g., EGFR, VEGFR2) .

Methodological Notes

- Data Interpretation : Cross-reference NMR/XRD data with PubChem entries (e.g., Canonical SMILES:

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N) to confirm structural integrity . - Toxicity Screening : Use zebrafish embryo models (FET assay) for preliminary in vivo toxicity assessment, focusing on LC and teratogenicity .

- Computational Support : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to enzymes like carbonic anhydrase IX (PDB ID: 3IAI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.